Butoconazole nitrate

概要

説明

ブトコナゾールは、主にカンジダ属菌が原因の膣カンジダ症の治療に使用されるイミダゾール系抗真菌薬です . この薬は、膣カンジダ症の原因菌として最も多いカンジダ・アルビカンスに対して殺菌効果があることで知られています .

製造方法

合成経路と反応条件

ブトコナゾールの製造はいくつかの工程を必要とします。

グリニャール反応: プロセスは、p-クロロベンジルクロリドをメチルtert-ブチルエーテルとテトラヒドロフランの混合溶媒中でマグネシウム粉末と反応させてグリニャール試薬に変換することから始まります.

縮合反応: 次に、グリニャール試薬をエピクロロヒドリンと反応させて、1-クロロ-4-p-クロロフェニル-2-ブタノールを生成します.

イミダゾールの導入:

工業生産方法

ブトコナゾール硝酸塩の工業生産は、同様の工程を踏みますが、大規模製造に最適化されています。 使用される原料は費用対効果が高く、反応溶媒は工業生産の安全性と適合性のために選択されます .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of butoconazole involves several steps:

Condensation Reaction: The Grignard reagent then reacts with epichlorohydrin to form 1-chloro-4-p-chlorophenyl-2-butanol.

Introduction of Imidazole:

Acidification: Finally, the compound is acidified with nitric acid to produce butoconazole nitrate.

Industrial Production Methods

The industrial production of this compound involves similar steps but is optimized for large-scale manufacturing. The raw materials used are cost-effective, and the reaction solvents are chosen for their safety and suitability for industrial production .

化学反応の分析

反応の種類

ブトコナゾールは、以下を含むさまざまな化学反応を起こします。

酸化: ブトコナゾールは特定の条件下で酸化されて、さまざまな誘導体を生成することができます。

置換: 化合物は、特にイミダゾール環とフェニル基を含む置換反応を受けることができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

置換試薬: 塩素や臭素などのハロゲン化剤は、置換反応によく使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまなブトコナゾール誘導体が含まれ、これらは異なる抗真菌特性と用途を持つ可能性があります。

科学研究での用途

ブトコナゾールは、幅広い科学研究用途があります。

科学的研究の応用

Pharmacological Properties

Butoconazole nitrate is classified as an imidazole derivative with fungicidal activity. It disrupts the cell membrane integrity of fungi, leading to osmotic disruption and growth inhibition. The compound is formulated as a vaginal cream, allowing for localized treatment of infections.

Vulvovaginal Candidiasis Treatment

This compound is primarily indicated for the treatment of vulvovaginal candidiasis. Clinical trials have demonstrated its efficacy in achieving rapid symptom relief compared to other antifungal treatments.

Efficacy Studies

- In one study comparing a single dose of this compound cream to a seven-day regimen of miconazole nitrate, both treatments showed comparable cure rates (82.8% for butoconazole vs. 84.4% for miconazole), with no significant differences in effectiveness at follow-ups .

- A randomized trial indicated that butoconazole provided faster relief from symptoms than fluconazole, with median times to first relief being 17.5 hours for butoconazole compared to 22.9 hours for fluconazole .

| Study | Treatment | Cure Rate (%) | Time to Relief (hours) |

|---|---|---|---|

| Study 1 | Butoconazole | 82.8 | 17.5 |

| Study 2 | Miconazole | 84.4 | - |

| Study 3 | Fluconazole | - | 22.9 |

Case Study: Comparative Efficacy

In a clinical trial involving 223 patients, this compound was compared to miconazole nitrate over a treatment period. Results showed that:

- The proportion of patients reporting severe symptoms decreased significantly after treatment with butoconazole.

- At the 30-day follow-up, 88% of patients treated with butoconazole were clinically cured .

Case Study: Single-Dose Efficacy

Another study evaluated the efficacy of a single-dose formulation of this compound against traditional multi-day therapies:

- Patients receiving butoconazole experienced faster symptom resolution and had similar long-term cure rates compared to those on longer treatments .

Safety Profile

This compound has a favorable safety profile with fewer reported adverse events compared to some other antifungals like fluconazole. Common side effects include local irritation such as vulvovaginal pruritus and burning sensations, which are generally mild and self-limiting .

作用機序

類似化合物との比較

類似化合物

- ミコナゾール

- クロトリマゾール

- エコナゾール

- ケトコナゾール

独自性

ブトコナゾールは、カンジダ・アルビカンスに対する殺菌活性を強化する特定の構造修飾によって、イミダゾール系抗真菌薬の中でユニークです . また、膣内投与時には全身吸収が最小限に抑えられる、良好な薬物動態プロファイルを有しています .

生物活性

Butoconazole nitrate is an imidazole derivative widely used as a topical antifungal agent, primarily for the treatment of vulvovaginal candidiasis. Its biological activity encompasses a range of antifungal, antibacterial, and antitrichomonal effects. This article delves into the compound's pharmacological properties, clinical efficacy, and safety profile, supported by data tables and research findings.

This compound exhibits its biological activity primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting this process, butoconazole effectively impairs fungal growth and replication.

In Vitro Efficacy

This compound has demonstrated significant antifungal activity against various Candida species, particularly Candida albicans. The Minimum Inhibitory Concentrations (MICs) for several strains are summarized in Table 1.

| Organism | MIC (µg/ml) |

|---|---|

| Candida albicans | ≤10 |

| Trichophyton mentagrophytes | 0.5 |

| Microsporum canis | 1 |

In comparative studies, this compound showed comparable efficacy to other antifungal agents such as miconazole and clotrimazole, with all three compounds inhibiting 100% of tested C. albicans strains at concentrations of 10 µg/ml or less .

Antibacterial and Antitrichomonal Activity

Butoconazole also exhibits antibacterial properties. The MIC values for various bacterial strains are presented in Table 2.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Streptococcus pyogenes | 0.0016 |

| Klebsiella pneumoniae | 6.25 |

The compound's activity against Trichomonas vaginalis was also noted, with a Minimum Lethal Concentration (MLC) of 100 µg/ml .

Clinical Studies

Several clinical trials have assessed the efficacy of this compound in treating vulvovaginal candidiasis:

- Single-Dose vs. Multi-Dose : A study compared a single dose of butoconazole 2% cream to a seven-day regimen of miconazole. The cure rates were similar, with butoconazole achieving an 82.8% cure rate at follow-up compared to miconazole's 84.4% .

- Rapid Relief : Another trial demonstrated that butoconazole provided faster relief from symptoms compared to fluconazole, with significant differences in the time to first relief of symptoms (12.9 hours for butoconazole vs. 20.7 hours for fluconazole) .

- Safety Profile : Butoconazole was well-tolerated in clinical studies, with fewer reported adverse events than fluconazole. Common side effects included vulvovaginal pruritus and burning sensations .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates slow absorption from the vaginal mucosa, with detectable plasma levels occurring between two and eight hours post-administration. Maximum plasma concentrations are typically reached within 12 to 24 hours following application .

Excretion Studies

A study involving radiolabeled this compound showed that approximately 86-97% of the administered dose was recovered in urine and vaginal washes over a week-long period . This highlights the compound's localized action and minimal systemic absorption.

Safety and Toxicology

This compound has been evaluated for mutagenicity and teratogenicity:

- Mutagenicity : No mutagenic effects were observed in various test systems involving Salmonella typhimurium and Saccharomyces cerevisiae. Additionally, no evidence of mutagenicity was noted in mouse micronucleus tests .

- Teratogenicity : Animal studies indicated no teratogenic effects at doses significantly higher than those used therapeutically in humans .

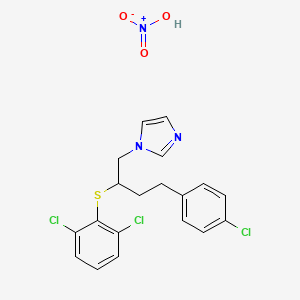

特性

IUPAC Name |

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMUYACZKCSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |

| Record name | Butoconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048537 | |

| Record name | Butaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64872-76-0, 64872-77-1 | |

| Record name | Butoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butoconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。